N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide
CAS No.:
Cat. No.: VC14799407
Molecular Formula: C24H25N3O3
Molecular Weight: 403.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H25N3O3 |
|---|---|
| Molecular Weight | 403.5 g/mol |
| IUPAC Name | N-[1-(2-methoxyethyl)indol-4-yl]-1-oxo-2-propan-2-ylisoquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C24H25N3O3/c1-16(2)27-15-20(17-7-4-5-8-18(17)24(27)29)23(28)25-21-9-6-10-22-19(21)11-12-26(22)13-14-30-3/h4-12,15-16H,13-14H2,1-3H3,(H,25,28) |
| Standard InChI Key | QWNRIEKXAWBAAD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=C4C=CN(C4=CC=C3)CCOC |
Introduction
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that combines structural elements from indole, isoquinoline, and carboxamide families. This compound has garnered interest in scientific research due to its potential applications in pharmacology and agricultural chemistry. Its unique structure allows for diverse interactions with biological systems, making it a candidate for various therapeutic applications.
Synthesis
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. These reactions require specific conditions, such as controlled temperature and solvent choice (e.g., dichloroethane), to optimize yield and selectivity towards the desired stereoisomer. The synthesis process may involve coupling reactions and the use of catalysts to drive the desired transformations while minimizing side reactions.
Biological Activity and Applications
This compound is of interest in medicinal chemistry due to its potential biological activities. It can interact with various biological targets, including enzymes and receptors, which makes it a candidate for therapeutic applications. Biological assays are conducted to evaluate its efficacy and specificity against target enzymes or receptors.
| Application Area | Potential Use |
|---|---|
| Pharmacology | Therapeutic agent for various diseases |
| Agricultural Chemistry | Potential use in plant protection or growth regulation |
Chemical Reactions
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide can participate in various chemical reactions typical for amides and isoquinolines. These reactions may include hydrolysis, oxidation, and reduction, depending on the conditions and reagents used.
| Reaction Type | Conditions/Reagents | Products |
|---|---|---|
| Hydrolysis | Water, acid/base catalyst | Carboxylic acid, amine |
| Oxidation | Oxidizing agents (e.g., H₂O₂) | Oxidized derivatives |
| Reduction | Reducing agents (e.g., NaBH₄) | Reduced derivatives |
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